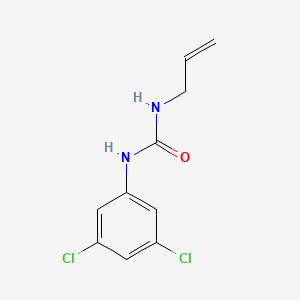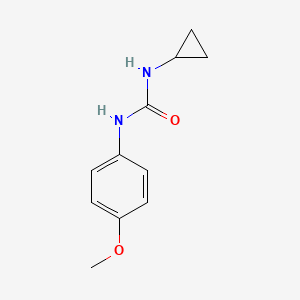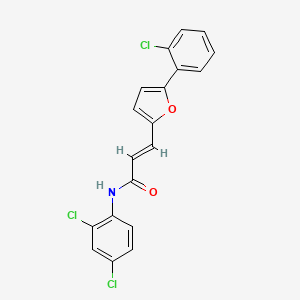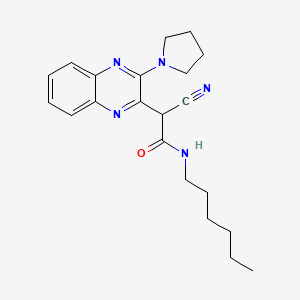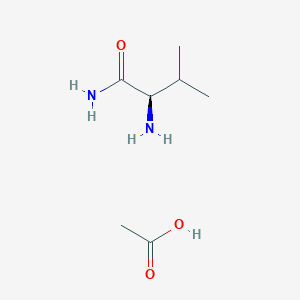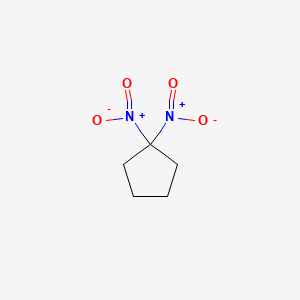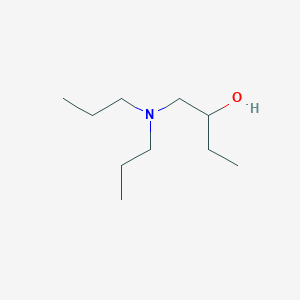
1-Dipropylamino-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dipropylamino-2-butanol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a tertiary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. The compound is known for its unique structure, which includes a dipropylamino group attached to a butanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dipropylamino-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with dipropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product’s high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dipropylamino-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or primary amines.
Substitution: Halides or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Dipropylamino-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain processes.
Wirkmechanismus
The mechanism of action of 1-Dipropylamino-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dipropylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
4-(Dipropylamino)-1-butanol: Similar structure but with the dipropylamino group attached to a different carbon atom.
2-Butanol, 1-(dipropylamino)-: Another isomer with a different arrangement of the functional groups.
Uniqueness: 1-Dipropylamino-2-butanol is unique due to its specific arrangement of the dipropylamino and hydroxyl groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
103859-39-8 |
|---|---|
Molekularformel |
C10H23NO |
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
1-(dipropylamino)butan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-4-7-11(8-5-2)9-10(12)6-3/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
SVAFAARLUVWPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


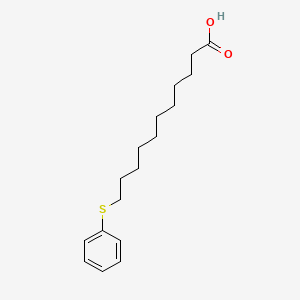

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)


